"chemical properties of 4-Butyl-6-methylpyrimidine"
"chemical properties of 4-Butyl-6-methylpyrimidine"
An In-depth Technical Guide to the Chemical Properties of 4-Butyl-6-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Butyl-6-methylpyrimidine is a substituted pyrimidine, a class of heterocyclic aromatic compounds of significant interest in medicinal chemistry and materials science. The pyrimidine scaffold is a core component of nucleobases and numerous pharmaceuticals, making its derivatives valuable building blocks in drug discovery. This guide provides a comprehensive overview of the chemical properties of 4-Butyl-6-methylpyrimidine, including its synthesis, physicochemical characteristics, spectroscopic signature, and predicted reactivity. While specific experimental data for this compound is not extensively published, this document synthesizes information from analogous structures and established principles of heterocyclic chemistry to provide a robust technical profile.
Molecular Structure and Identification
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IUPAC Name: 4-Butyl-6-methylpyrimidine
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Molecular Formula: C₉H₁₄N₂
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Molecular Weight: 150.22 g/mol
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CAS Number: 114425-76-2[1]
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Canonical SMILES: CCC1=CC(C)=NC=N1
**Synthesis and Purification
The synthesis of 4-Butyl-6-methylpyrimidine can be achieved through the classical condensation reaction of a β-dicarbonyl compound with an N-C-N synthon, such as formamide. This method is a well-established route to the pyrimidine ring system.[2]
Reaction Scheme
Caption: Synthesis of 4-Butyl-6-methylpyrimidine.
Experimental Protocol
This protocol is adapted from the synthesis of 4-Ethyl-6-methylpyrimidine.[2]
Materials:
-
Heptane-2,4-dione
-
Formamide
-
Anhydrous sodium sulfate
-
Diethyl ether
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Brine solution
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Standard laboratory glassware for reflux and extraction
Procedure:
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In a round-bottom flask equipped with a reflux condenser, combine heptane-2,4-dione (1 equivalent) and formamide (excess, e.g., 5-10 equivalents).
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Heat the reaction mixture to reflux (typically 180-200 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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After completion, allow the mixture to cool to room temperature.
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Dilute the reaction mixture with water and extract the product with diethyl ether (3 x 50 mL).
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Combine the organic layers and wash with brine solution.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure 4-Butyl-6-methylpyrimidine.
Physicochemical Properties
Specific experimental data for 4-Butyl-6-methylpyrimidine is limited. The following table provides estimated values based on data from analogous compounds.
| Property | Value (Estimated) | Reference/Basis for Estimation |
| Appearance | Colorless to pale yellow liquid | Based on the physical state of similar low molecular weight alkylpyrimidines like 4-methylpyrimidine.[3][4] |
| Boiling Point | ~200-220 °C | Extrapolated from the boiling point of 2,6-Di-tert-butyl-4-methylpyridine (233 °C)[5] and considering the smaller alkyl substituents. |
| Melting Point | Not applicable (liquid at room temperature) | Similar to 4-methylpyrimidine, which is a liquid at room temperature.[3][4] |
| Solubility | Soluble in common organic solvents (e.g., ethanol, diethyl ether, chloroform). Sparingly soluble in water. | General solubility characteristics of heterocyclic aromatic compounds. The butyl group will decrease water solubility compared to smaller analogues. The solubility of 2,6-Di-tert-butyl-4-methylpyridine in ethanol is noted.[5] |
| Density | ~0.9 - 1.0 g/mL | Based on the density of related liquid pyrimidine derivatives. |
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted)
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δ ~8.9-9.1 ppm (s, 1H): This singlet corresponds to the proton at the C2 position of the pyrimidine ring.
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δ ~7.0-7.2 ppm (s, 1H): This singlet is attributed to the proton at the C5 position of the pyrimidine ring.
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δ ~2.7-2.9 ppm (t, 2H): A triplet for the methylene protons of the butyl group adjacent to the pyrimidine ring (-CH₂-CH₂-CH₂-CH₃).
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δ ~2.4-2.6 ppm (s, 3H): A singlet for the protons of the methyl group at the C6 position.
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δ ~1.6-1.8 ppm (m, 2H): A multiplet for the second methylene group of the butyl chain (-CH₂-CH₂-CH₂-CH₃).
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δ ~1.3-1.5 ppm (m, 2H): A multiplet for the third methylene group of the butyl chain (-CH₂-CH₂-CH₂-CH₃).
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δ ~0.9-1.0 ppm (t, 3H): A triplet for the terminal methyl protons of the butyl group (-CH₂-CH₂-CH₂-CH₃).
¹³C NMR Spectroscopy (Predicted)
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δ ~165-170 ppm: Quaternary carbon at C4 (attached to the butyl group).
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δ ~160-165 ppm: Quaternary carbon at C6 (attached to the methyl group).
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δ ~155-160 ppm: Methine carbon at C2.
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δ ~115-120 ppm: Methine carbon at C5.
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δ ~35-40 ppm: Methylene carbon of the butyl group attached to the ring.
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δ ~30-35 ppm: Second methylene carbon of the butyl group.
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δ ~20-25 ppm: Methyl carbon at C6.
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δ ~20-25 ppm: Third methylene carbon of the butyl group.
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δ ~13-15 ppm: Terminal methyl carbon of the butyl group.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is expected to show characteristic absorptions for the aromatic pyrimidine ring and the aliphatic alkyl chains.[9][10]
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3100-3000 cm⁻¹: C-H stretching vibrations of the aromatic ring.
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2960-2850 cm⁻¹: C-H stretching vibrations of the butyl and methyl groups.
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~1600, 1550, 1470 cm⁻¹: C=N and C=C stretching vibrations characteristic of the pyrimidine ring.
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1465-1450 cm⁻¹: C-H bending (scissoring) of the methylene groups.
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1380-1370 cm⁻¹: C-H bending of the methyl group.
Mass Spectrometry (Predicted)
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Molecular Ion (M⁺): A prominent peak is expected at m/z = 150.
-
Fragmentation: Common fragmentation pathways would involve the loss of alkyl fragments from the butyl chain. A significant peak would be expected at m/z = 107, corresponding to the loss of a propyl radical (M - 43). Another possible fragmentation is the loss of a methyl radical from the molecular ion, giving a peak at m/z = 135.
Chemical Reactivity
The chemical reactivity of 4-Butyl-6-methylpyrimidine is dictated by the electron-deficient nature of the pyrimidine ring and the presence of the alkyl substituents.
-
Nucleophilic Aromatic Substitution (SₙAr): The pyrimidine ring is susceptible to nucleophilic attack, particularly if a leaving group is present at the 2, 4, or 6 positions. While the butyl and methyl groups are not good leaving groups, their presence influences the reactivity of the ring towards strong nucleophiles.
-
Electrophilic Aromatic Substitution: The pyrimidine ring is generally deactivated towards electrophilic attack due to the presence of the two nitrogen atoms. Electrophilic substitution, if it occurs, would require harsh conditions and is likely to happen at the C5 position.
-
Reactions of the Alkyl Side Chains: The butyl and methyl groups can undergo free-radical substitution under appropriate conditions (e.g., halogenation with N-bromosuccinimide). The methyl group is also potentially susceptible to condensation reactions if a strong base is used to deprotonate it.
Safety and Handling
-
Hazards: May be harmful if swallowed, inhaled, or absorbed through the skin. Expected to cause skin and eye irritation.[13]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. Use in a well-ventilated area or with a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[11]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
References
- Supporting Information for a research article. (Details on the specific article are not fully provided in the search result).
- SAFETY DATA SHEET for 2-Amino-4-hydroxy-6-methylpyrimidine - Fisher Scientific.
- Organic Syntheses Procedure for 2,6-DI-tert-BUTYL-4-METHYLPYRIDINE.
- SAFETY DATA SHEET for a pyrimidine deriv
- 4-Methyl-6-hydroxypyrimidine - Organic Syntheses Procedure.
- SAFETY DATA SHEET for 4-Hydroxy-2-mercapto-6-methylpyrimidine - Fisher Scientific.
- NMR Chemical Shifts data
-
4-Methylpyrimidine | C5H6N2 | CID 18922 - PubChem. [Link]
- 114425-76-2|4-Butyl-6-methylpyrimidine|BLD Pharm.
- SAFETY DATA SHEET for 2-Amino-4,6-dimethoxypyrimidine - TCI EUROPE N.V.
- SAFETY DATA SHEET for 4-Methylpyrimidine - Fisher Scientific.
- CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google P
-
Pyrimidine, 4-methyl- - the NIST WebBook. [Link]
- C-13 NMR Spectrum of 4-tert-Butylcyclohexanone.
- 2,6-Di-tert-butyl-4-methylpyridine 98 38222-83-2 - Sigma-Aldrich.
-
Pyrimidine, 4-methyl- - the NIST WebBook (Mass Spectrum). [Link]
- 4-TERT-BUTYL-6-CHLOROPYRIMIDINE - Fluorochem.
- Direct Alkylation of Heteroarenes with Unactivated Bromoalkanes using Photoredox Gold Catalysis - The Royal Society of Chemistry.
- Regioselective Synthesis of New Pyrimidine Derivatives Using Organolithium Reagents - ResearchG
- 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.
- 13C NMR Chemical Shift - Oregon St
- 4,6-DIMETHYLPYRIMIDINE(1558-17-4) 1H NMR spectrum - ChemicalBook.
- 4-Methylpyrimidine(3438-46-8) 1H NMR spectrum - ChemicalBook.
- Pyrimidine(289-95-2) 13C NMR spectrum - ChemicalBook.
- 4-Methylpyrimidine(3438-46-8) IR Spectrum - ChemicalBook.
- 4-AMINO-6-HYDROXY-2-METHYLPYRIMIDINE(767-16-8) 13C NMR spectrum - ChemicalBook.
-
2,6-Di-tert-butyl-4-methylpyridine | C14H23N | CID 98898 - PubChem. [Link]
- Table of Characteristic IR Absorptions.
- database mass spectrometry INDEX of mass spectra of organic compounds analysis interpretation of mass spectra analysing fragmentation patterns molecular ion peak M M+1 spectrum organic compounds Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry.
-
4-Chloro-6-methylpyrimidine | C5H5ClN2 | CID 581796 - PubChem. [Link]
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